molecular formula C25H24N2O3 B15033810 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B15033810
M. Wt: 400.5 g/mol
InChI Key: WJKYRMYCHRWWTK-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This is followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis are common techniques employed in the laboratory .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the benzoxazole and phenyl rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-15-8-9-22(17(3)10-15)29-14-23(28)26-20-7-5-6-19(13-20)25-27-21-12-16(2)11-18(4)24(21)30-25/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

WJKYRMYCHRWWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

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